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Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for the versatile synthetic intermediate, 1-(3-ethynylphenyl)ethanone,

is presented. This guide provides researchers, scientists, and drug development professionals

with a comprehensive reference, including detailed experimental protocols and key spectral

data organized for clarity and comparative analysis.

Introduction
1-(3-Ethynylphenyl)ethanone is a valuable building block in organic synthesis, featuring three

key functional groups: a ketone, an aromatic ring, and a terminal alkyne. This unique

combination allows for a wide range of chemical transformations, making it a crucial

intermediate in the development of pharmaceuticals, functional materials, and complex organic

molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous

identification and characterization of this compound and its subsequent reaction products. This

technical guide provides a consolidated resource of its NMR, IR, and MS spectral data,

alongside the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-(3-ethynylphenyl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-(3-Ethynylphenyl)ethanone (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.05 s - H-2

7.90 d 7.8 H-6

7.65 d 7.8 H-4

7.42 t 7.8 H-5

3.18 s - Alkyne-H

2.60 s - -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 1-(3-Ethynylphenyl)ethanone (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

197.1 C=O

137.8 C-1

136.5 C-6

132.8 C-2

128.9 C-5

128.7 C-4

123.1 C-3

82.8 Alkyne C (quaternary)

78.2 Alkyne C-H

26.7 -CH₃
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-(3-Ethynylphenyl)ethanone (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3290 Strong, Sharp ≡C-H stretch (Alkyne)

3060 Medium C-H stretch (Aromatic)

2108 Strong, Sharp C≡C stretch (Alkyne)

1685 Strong C=O stretch (Ketone)

1590, 1570 Medium C=C stretch (Aromatic)

1358 Strong C-H bend (Methyl)

1270 Strong C-C(=O)-C stretch/bend

790, 680 Strong
C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-(3-Ethynylphenyl)ethanone (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

144 100 [M]⁺ (Molecular Ion)

129 85 [M - CH₃]⁺

101 40 [M - CO - CH₃]⁺ or [C₈H₅]⁺

75 30 [C₆H₃]⁺

Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-(3-ethynylphenyl)ethanone (approximately 10-20 mg for ¹H NMR and 50-100

mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5

mm NMR tube.

¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a 400 MHz spectrometer.

A standard one-pulse sequence is utilized with a spectral width of approximately 16 ppm and

a relaxation delay of 1-2 seconds. The acquired free induction decay (FID) is processed

using a Fourier transform, followed by phase and baseline correction to obtain the final

spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on the same instrument

at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed to ensure that

each unique carbon atom appears as a single peak. The spectral width is typically set to 250

ppm. A longer relaxation delay (5-10 seconds) may be necessary to obtain quantitative

information for quaternary carbons. The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount

of solid 1-(3-ethynylphenyl)ethanone (1-2 mg) is finely ground with approximately 100-200

mg of dry, IR-grade KBr powder in an agate mortar and pestle. The homogenous mixture is

then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent

pellet. The pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR)

spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background

spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to

eliminate atmospheric and matrix interferences.

Mass Spectrometry (MS)
The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small

amount of the solid sample is introduced into the ion source via a direct insertion probe. The

sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a

beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of

the molecules. The positively charged ions are then accelerated and separated by a mass
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analyzer according to their mass-to-charge ratio (m/z). The detector measures the abundance

of each ion, and the resulting data is plotted as a mass spectrum.

Visualizing Spectroscopic Analysis and Molecular
Structure
The following diagrams illustrate the general workflow of spectroscopic analysis and the key

structural features of 1-(3-ethynylphenyl)ethanone that give rise to its characteristic spectral

signals.
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General workflow for spectroscopic analysis.
Key functional groups and their spectroscopic signals.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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